Cas no 2137713-05-2 (4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid)

4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2137713-05-2
- EN300-703888
- 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid
-
- インチ: 1S/C12H20N4O2/c1-12(2)5-3-8(4-6-12)16-10(11(17)18)9(7-13)14-15-16/h8H,3-7,13H2,1-2H3,(H,17,18)
- InChIKey: OTDXKVLWHQVXRN-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(CN)N=NN1C1CCC(C)(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 252.15862589g/mol
- どういたいしつりょう: 252.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 94Ų
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-703888-0.1g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 0.1g |
$653.0 | 2025-03-12 | |
Enamine | EN300-703888-10.0g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-12 | |
Enamine | EN300-703888-1.0g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 1.0g |
$743.0 | 2025-03-12 | |
Enamine | EN300-703888-2.5g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-12 | |
Enamine | EN300-703888-0.25g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 0.25g |
$683.0 | 2025-03-12 | |
Enamine | EN300-703888-0.5g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 0.5g |
$713.0 | 2025-03-12 | |
Enamine | EN300-703888-5.0g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
Enamine | EN300-703888-0.05g |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid |
2137713-05-2 | 95.0% | 0.05g |
$624.0 | 2025-03-12 |
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acidに関する追加情報
4-(Aminomethyl)-1-(4,4-Dimethylcyclohexyl)-1H-1,2,3-Triazole-5-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2137713-05-2, known as 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which combines a triazole ring system with a cyclohexyl group and an aminomethyl substituent. The integration of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of triazole-containing compounds in various chemical and biological contexts. Triazoles are known for their stability and ability to form strong hydrogen bonds, making them valuable in the development of bioactive molecules. The presence of the aminomethyl group in this compound adds further functionality, enabling potential interactions with biological targets such as enzymes or receptors. Additionally, the 4,4-dimethylcyclohexyl group contributes to the molecule's lipophilicity, which is crucial for enhancing bioavailability in pharmacological applications.
One of the most exciting developments involving this compound is its role in click chemistry. Click reactions, particularly those involving azides and alkynes (the copper-catalyzed azide–alkyne cycloaddition or CuAAC), have revolutionized the way complex molecules are synthesized. The triazole moiety in this compound is often formed via such reactions, making it a key intermediate in the construction of larger molecular frameworks. This has implications for drug discovery, where modular synthesis approaches are increasingly favored for their efficiency and scalability.
Moreover, the carboxylic acid group present in this molecule provides additional versatility. It can be readily converted into various derivatives such as esters or amides, allowing for further functionalization and optimization of biological activity. Recent research has explored the use of this compound as a building block for peptide mimetics and small-molecule inhibitors targeting specific protein-protein interactions—a promising avenue in therapeutic development.
In terms of synthetic methodology, the preparation of 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step processes that emphasize atom economy and sustainability. Modern techniques such as microwave-assisted synthesis and catalytic cross-couplings have been employed to streamline its production. These advancements not only improve yield but also reduce environmental impact, aligning with current green chemistry principles.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses confirm its purity and structural integrity, which are critical for its use in research and development settings. Furthermore, computational studies using molecular modeling software have provided insights into its conformational flexibility and potential binding modes with target biomolecules.
Looking ahead, the future of CAS No. 2137713-05-2 lies in its continued exploration as a platform molecule for drug discovery. Its modular structure allows for extensive diversification through substitution at various positions on the triazole ring or modification of the cyclohexyl group. Such modifications could lead to novel bioactive agents with improved potency and selectivity against disease targets.
In conclusion, 4-(aminomethyl)-1-(4,4-dimethylcyclohexyl)-1H-1,2,3-triazole-5-carboxylic acid represents a significant advancement in modern organic chemistry. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial applications. As ongoing studies uncover new potentials for this compound, it is poised to play an increasingly important role in shaping the future of chemical innovation.
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